molecular formula C16H14N2O2 B11850411 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid

3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid

Cat. No.: B11850411
M. Wt: 266.29 g/mol
InChI Key: CEKBJLSNPIPMCT-UHFFFAOYSA-N
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Description

3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

The synthesis of 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid typically involves the formation of the imidazo[1,5-a]pyridine core followed by the introduction of the phenyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can lead to the formation of the imidazo[1,5-a]pyridine core, which can then be further functionalized .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize automated processes and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or propanoic acid groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Mechanism of Action

The mechanism by which 3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid exerts its effects depends on its application. For instance, as a fluorescent probe, the compound interacts with specific ions or molecules, leading to a change in its fluorescence properties. This interaction can be studied using techniques such as fluorescence spectroscopy and NMR titration .

In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(1-phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C16H14N2O2/c19-15(20)10-9-14-17-16(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10H2,(H,19,20)

InChI Key

CEKBJLSNPIPMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCC(=O)O

Origin of Product

United States

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